

The Role of PU141 in Histone Acetylation: A Technical Guide

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Compound of Interest

Compound Name: PU141

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This technical guide provides an in-depth analysis of **PU141**, a pyridoisothiazolone compound, and its significant role as an inhibitor of histone acetyltransferases (HATs), with a specific focus on its interaction with the p300 enzyme. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows.

Introduction: Histone Acetylation and the Significance of p300

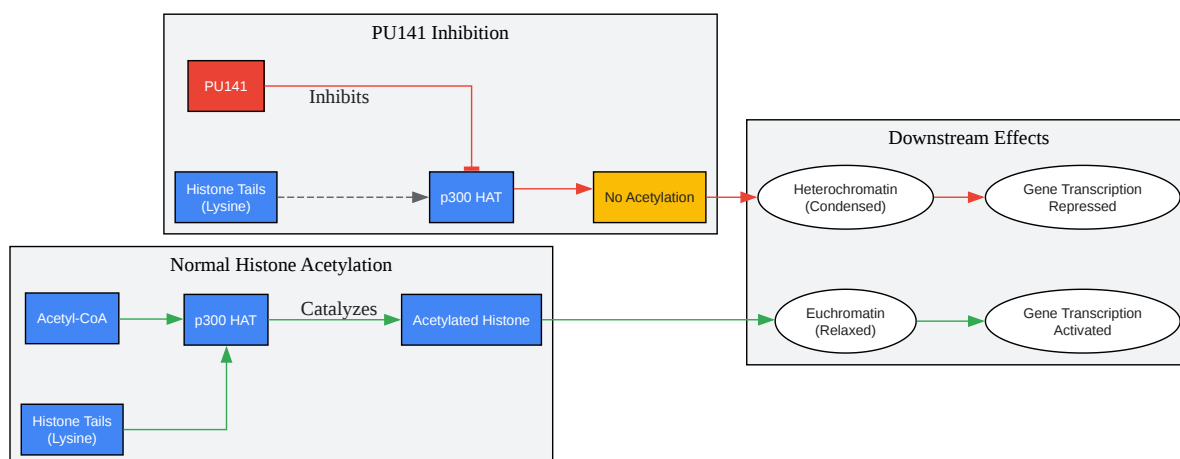
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The enzymes responsible for this process are histone acetyltransferases (HATs), which catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.

The p300/CBP (CREB-binding protein) family of HATs are crucial co-activators in the transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them a key target for therapeutic intervention. **PU141** has emerged as a potent and selective

inhibitor of p300, offering a valuable tool for both research and potential clinical applications.[1]
[2]

Mechanism of Action of PU141

PU141 functions as a competitive inhibitor of the p300 histone acetyltransferase.[1] By binding to the active site of the p300 enzyme, **PU141** prevents the acetylation of lysine residues on histone tails.[2] This inhibition leads to a state of histone hypoacetylation, which promotes a more condensed chromatin structure (heterochromatin). Consequently, the accessibility of transcriptional machinery to gene promoters is reduced, leading to the repression of gene expression for genes that are dependent on p300/CBP co-activation. This mechanism underlies the anti-proliferative effects of **PU141** observed in various cancer cell lines, such as neuroblastoma.[1]



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Caption: Mechanism of **PU141** action on histone acetylation.

Quantitative Data on PU141 Activity

The efficacy of **PU141** as a p300 inhibitor has been quantified through both cell-based assays and in-silico molecular modeling studies.

Table 1: Effect of **PU141** on Histone Acetylation in Cancer Cell Lines

Cell Line	Treatment Concentration	Duration	Histone Mark	Result
SK-N-SH (Neuroblastoma)	25 µM	3 hours	H3K9ac, H3K14ac, H4K8ac, H4K16ac	Cellular histone hypoacetylation
HCT116 (Colon Carcinoma)	25 µM	3 hours	H3K9ac, H3K14ac, H4K8ac, H4K16ac	Cellular histone hypoacetylation
Data sourced from a study on the effects of pyridoisothiazolo ne HAT inhibitors on cancer cells. [1]				

Table 2: In-Silico Binding Affinity of **PU141** to p300 HAT Enzyme

Molecule	Target Enzyme	Computational Method	Binding Free Energy (kcal/mol)	Implication
PU141	p300 HAT	Molecular Dynamics Simulation	-20.62	High binding affinity
PU139	p300 HAT	Molecular Dynamics Simulation	-17.67	Lower binding affinity than PU141

This in-silico study highlights the strong and stable interaction of PU141 with the active site of the p300 enzyme.[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of **PU141**.

Protocol 1: In-Vitro Analysis of Histone Acetylation Levels

This protocol details the steps to measure changes in histone acetylation in cell cultures upon treatment with **PU141**.

1. Cell Culture and Treatment:

- Culture SK-N-SH or HCT116 cells to approximately 80% confluency in appropriate media.
- Treat the cells with 25 μM of **PU141**. Include a vehicle control (e.g., DMSO) and a positive control for hyperacetylation if desired (e.g., 10 μM SAHA, a histone deacetylase inhibitor).
- Incubate the cells for 3 hours under standard cell culture conditions (37°C, 5% CO₂).

2. Cell Harvesting and Histone Extraction:

- After incubation, harvest the cells by scraping or trypsinization.
- Wash the cell pellet with ice-cold PBS.
- Perform acid extraction of histones by resuspending the cell pellet in an appropriate lysis buffer followed by an overnight incubation in 0.2 M H₂SO₄ at 4°C.
- Centrifuge to pellet cellular debris and precipitate the histones from the supernatant using trichloroacetic acid.
- Wash the histone pellet with acetone and air-dry.

3. Western Blot Analysis:

- Resuspend the histone pellet in ultrapure water and determine the protein concentration.
- Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16).
- Use an antibody against an unmodified histone (e.g., C-terminus of Histone H3) as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities to determine the relative levels of histone acetylation.

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Caption: Workflow for analyzing **PU141**'s effect on histone acetylation.

Protocol 2: In-Silico Molecular Docking and Dynamics Simulation

This protocol outlines the computational approach to investigate the binding mechanism of **PU141** with the p300 HAT enzyme.[\[2\]](#)

1. System Preparation:

- Obtain the 3D crystal structure of the p300 HAT domain from a protein data bank (PDB).
- Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Model the 3D structure of the **PU141** ligand using chemical drawing software and optimize its geometry.

2. Molecular Docking:

- Define the active site of the p300 enzyme based on known catalytic residues.
- Perform molecular docking simulations using software like AutoDock or Glide to predict the binding pose and affinity of **PU141** within the p300 active site.
- Analyze the docking results to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between **PU141** and p300 residues.

3. Molecular Dynamics (MD) Simulation:

- Take the best-docked complex of **PU141**-p300 as the starting structure for MD simulations.
- Solvate the complex in a water box and add counter-ions to neutralize the system.
- Perform energy minimization to remove steric clashes.
- Run MD simulations for a significant duration (e.g., 100 ns) using software like GROMACS or AMBER.
- Analyze the trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD) and the persistence of intermolecular interactions.

4. Binding Free Energy Calculation:

- Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) on the MD simulation trajectory to calculate the binding free energy between **PU141** and p300, providing a quantitative measure of binding strength.[2]

Therapeutic Potential and Future Directions

The ability of **PU141** to induce histone hypoacetylation and inhibit the growth of cancer cells, particularly in neuroblastoma, positions it as a promising candidate for anti-cancer drug development.[1] Its high binding affinity and stability in the p300 active site, as suggested by computational studies, further support its potential for clinical investigation.[2]

Future research should focus on:

- In-vivo studies to evaluate the efficacy and safety of **PU141** in animal models of cancer.
- Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
- Combination therapy studies to explore potential synergies with other anti-cancer agents.
- Further investigation into the specific genes and pathways regulated by **PU141**-mediated p300 inhibition.

Conclusion

PU141 is a potent and specific inhibitor of the p300 histone acetyltransferase. Through competitive inhibition, it reduces the acetylation of histone tails, leading to chromatin condensation and the repression of gene transcription. This mechanism has been quantitatively validated through both cellular assays demonstrating histone hypoacetylation and computational models showing high-affinity binding. The detailed experimental protocols provided herein offer a framework for further investigation into **PU141** and other HAT inhibitors, paving the way for novel epigenetic therapies in oncology and other disease areas.

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